molecular formula C7H4BrFN2 B1529810 4-Bromo-5-fluoro-1H-indazole CAS No. 1056264-22-2

4-Bromo-5-fluoro-1H-indazole

Cat. No.: B1529810
CAS No.: 1056264-22-2
M. Wt: 215.02 g/mol
InChI Key: DSJLGFMRGIJMJK-UHFFFAOYSA-N
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Description

“4-Bromo-5-fluoro-1H-indazole” is a chemical compound with the CAS Number: 1056264-22-2 . It has a molecular weight of 215.02 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound involves a three-step reaction . The process starts with 3-fluoro-2-methylbenzene amine as the raw material. It undergoes a bromination reaction, followed by a ring closure reaction, and finally a deprotection reaction . This method is considered to be mild, simple, and short, making it suitable for large-scale industrial production .


Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFN2 . The InChI Code is 1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromination, ring closure, and deprotection . The bromination reaction involves the addition of a bromine atom to the molecule. The ring closure reaction forms the indazole ring structure. The deprotection reaction removes the protecting group to yield the final product .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.70±0.1 g/cm3 . The storage temperature is room temperature, and it should be kept sealed in a dry place .

Scientific Research Applications

Thermodynamic and Quantum Chemical Evaluation

One application involves the study of Schiff bases, which include compounds similar to 4-Bromo-5-fluoro-1H-indazole, as corrosion inhibitors on mild steel in acidic media. The research by Turuvekere K. Chaitra, K. Mohana, & H. C. Tandon (2015) focuses on the thermodynamic, electrochemical, and quantum chemical evaluation of these inhibitors, highlighting their efficiency and the mechanisms behind their protective action against corrosion.

Synthesis and Chemical Reactivity

Another significant application is in the synthesis and chemical reactivity of indazole derivatives. David J. Slade et al. (2009) discuss the regioselective protection and subsequent amine coupling reactions of indazoles, demonstrating the versatility of these compounds in creating novel derivatives with potential pharmacological activities.

Antimicrobial Applications

The antimicrobial screening of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains, as studied by N. Rezki et al. (2017), illustrates another application area. These compounds showed promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents.

Corrosion Inhibition

Research on heterocyclic diazoles, including indazole derivatives, as inhibitors for acidic iron corrosion was conducted by K. Babić-Samardžija et al. (2005). This study highlights their efficiency in preventing metal corrosion, contributing to materials preservation and extending the lifecycle of metallic structures in harsh environments.

Fluorophore Development

The development of biheteroaryl fluorophores through oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes is detailed by Yangyang Cheng et al. (2016). These Indazo-Fluors exhibit tunable emissions, offering applications in bioimaging and as fluorescent probes for various biological studies.

Safety and Hazards

The safety information for 4-Bromo-5-fluoro-1H-indazole indicates that it is hazardous . The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/vapors and avoiding contact with skin and eyes .

Relevant Papers

The relevant papers retrieved discuss the synthesis and properties of 1H-indazole , and the synthetic methods of the fluoro- 1H- indazole of the bromo- 4 . These papers provide valuable insights into the synthesis, properties, and potential applications of this compound.

Properties

IUPAC Name

4-bromo-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJLGFMRGIJMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731418
Record name 4-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056264-22-2
Record name 4-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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